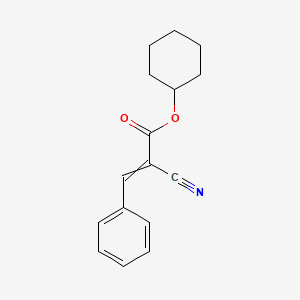
Phosphoriodidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoriodidic acid is a chemical compound that belongs to the family of phosphorus oxoacids It is characterized by the presence of phosphorus and iodine atoms in its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoriodidic acid can be synthesized through several methods. One common approach involves the reaction of phosphorus pentoxide with hydroiodic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as:
P2O5+6HI→2H3PO4+2I2
In this reaction, phosphorus pentoxide reacts with hydroiodic acid to produce phosphoric acid and iodine. The reaction conditions, such as temperature and concentration, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions. The process is optimized to maximize yield and minimize impurities. Industrial methods often employ continuous reactors and advanced purification techniques to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoriodidic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions may produce lower oxidation state phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Phosphoriodidic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphoriodidic acid involves its interaction with molecular targets and pathways in biological systems. It can act as a catalyst or inhibitor in various biochemical reactions. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system.
Vergleich Mit ähnlichen Verbindungen
Phosphoriodidic acid can be compared with other similar compounds, such as:
Phosphoric acid: Both compounds contain phosphorus, but phosphoric acid lacks iodine atoms.
Hypophosphorous acid: This compound has a lower oxidation state of phosphorus compared to this compound.
Phosphorous acid: Similar to this compound but with different oxidation states and chemical properties.
This compound is unique due to the presence of iodine atoms, which impart distinct chemical properties and reactivity compared to other phosphorus oxoacids.
Eigenschaften
CAS-Nummer |
25757-80-6 |
|---|---|
Molekularformel |
H2IO3P |
Molekulargewicht |
207.892 g/mol |
IUPAC-Name |
iodophosphonic acid |
InChI |
InChI=1S/H2IO3P/c1-5(2,3)4/h(H2,2,3,4) |
InChI-Schlüssel |
UWCWSEMVQFWUHB-UHFFFAOYSA-N |
Kanonische SMILES |
OP(=O)(O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


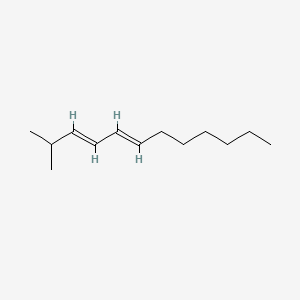
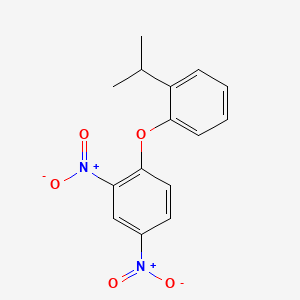
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)

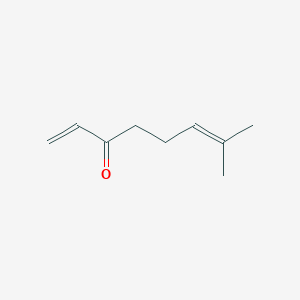
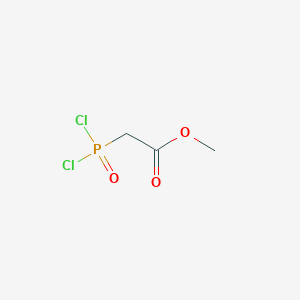
![1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine](/img/structure/B14691567.png)
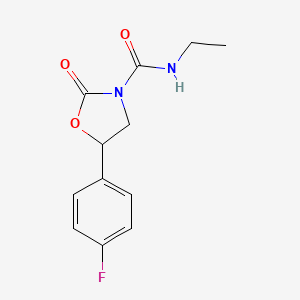
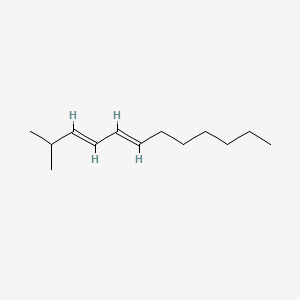
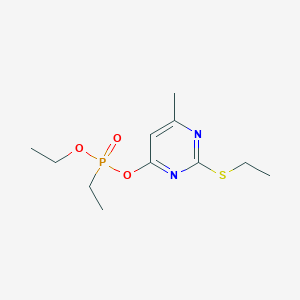


![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)
